molecular formula C15H22N2O3 B1395692 tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 935534-31-9

tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1395692
M. Wt: 278.35 g/mol
InChI Key: VAANHXPGGUAFIN-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a solution of the product of Example 53E (550 mg, 1.78 mmol) in methanol (10 mL) was added Raney Ni (55 mg) and the mixture was stirred at ambient temperature under hydrogen for 16 hours. The mixture was filtered, concentrated and dried under vacuum to give the crude title compound. MS: 279 (M+H+).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[N+:13]([O-])=O)[CH2:9][N:8]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:7][CH2:6]2>CO.[Ni]>[NH2:13][C:12]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:9]2)=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
COC=1C=C2CCN(CC2=CC1[N+](=O)[O-])C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
55 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature under hydrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C2CCN(CC2=C1)C(=O)OC(C)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.